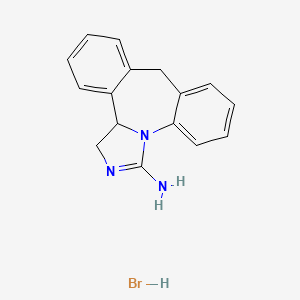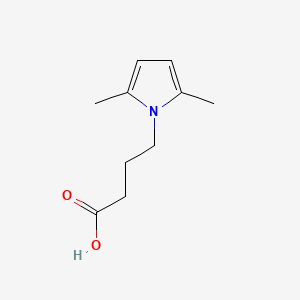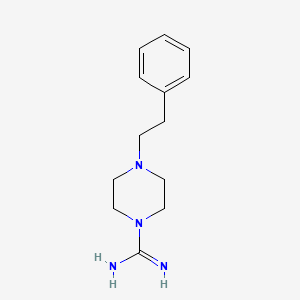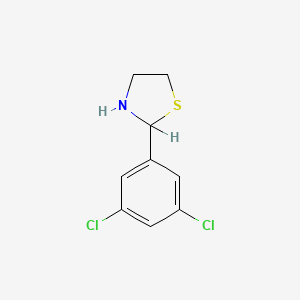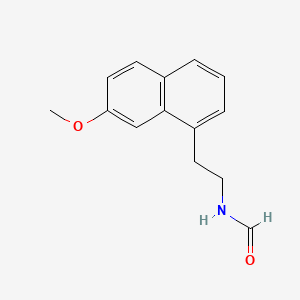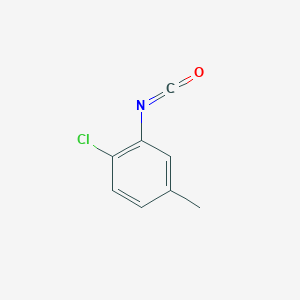
2-Chloro-5-methylphenyl isocyanate
Overview
Description
2-Chloro-5-methylphenyl isocyanate is an organic compound with the molecular formula C8H6ClNO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a chlorine atom at the second position and a methyl group at the fifth position. This compound is used as a building block in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It is known that isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates are highly reactive and can undergo various chemical reactions, including polymerization and addition reactions . They can react with compounds containing active hydrogen atoms, forming urethane or urea linkages .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound is also suggested to be an inhibitor of CYP1A2 .
Result of Action
It is known that exposure to isocyanates can cause respiratory irritation and skin burns .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-methylphenyl isocyanate can be influenced by various environmental factors. For instance, isocyanates can react with water and other compounds containing active hydrogen atoms . Therefore, the presence of such compounds in the environment could potentially affect the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-methylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-chloro-5-methylphenylamine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
[ \text{C8H8ClN} + \text{COCl2} \rightarrow \text{C8H6ClNO} + 2 \text{HCl} ]
This method requires careful handling of phosgene, a toxic and hazardous reagent .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of safer and more efficient reagents. One such method is the Curtius rearrangement, where an acyl azide intermediate is thermally decomposed to form the isocyanate. This method is advantageous due to its relatively mild reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group (N=C=O) is highly reactive towards nucleophiles, leading to the formation of carbamates, ureas, and thioureas.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chloro-5-methylphenylamine and carbon dioxide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Addition: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Thioureas: Formed by the reaction with thiols.
Scientific Research Applications
2-Chloro-5-methylphenyl isocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of diagnostic reagents and therapeutic agents.
Industry: It is utilized in the production of polymers, coatings, and adhesives
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Lacks the chlorine and methyl substituents.
2-Chloro-phenyl isocyanate: Lacks the methyl group.
5-Methyl-phenyl isocyanate: Lacks the chlorine atom.
Uniqueness
2-Chloro-5-methylphenyl isocyanate is unique due to the presence of both chlorine and methyl substituents on the phenyl ring. These substituents influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
1-chloro-2-isocyanato-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYGFJNRCFKJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394350 | |
| Record name | 2-Chloro-5-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40398-03-6 | |
| Record name | 1-Chloro-2-isocyanato-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40398-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-isocyanato-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


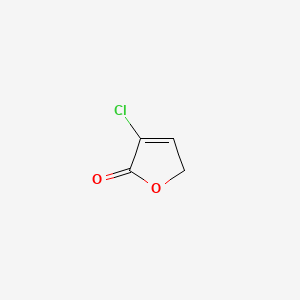
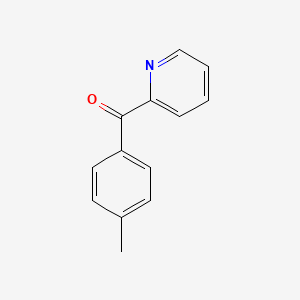
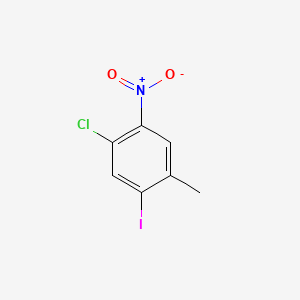
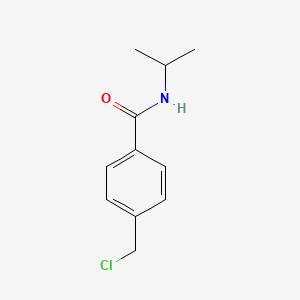

![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)
